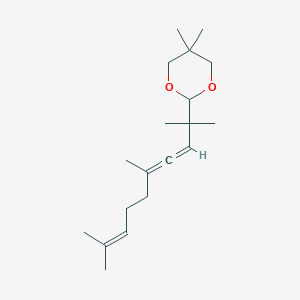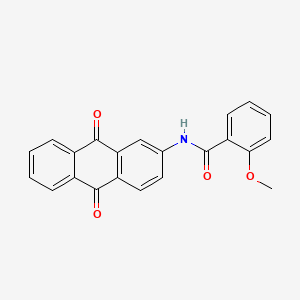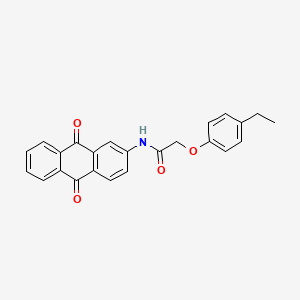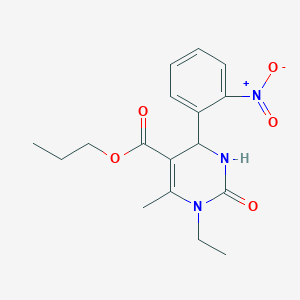
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane, also known as DMNTD, is a natural compound found in essential oils of many plants, including basil, oregano, and mint. It is a member of the dioxane family, which is known for its antifungal and antibacterial properties. In recent years, DMNTD has gained attention for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane is not fully understood, but it is believed to act by disrupting cell membranes and inhibiting cellular processes. This compound has been shown to have potent antifungal and antibacterial activity, which is likely due to its ability to disrupt the cell membranes of these organisms.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a wide range of fungal and bacterial species. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has several advantages for use in lab experiments. It is a natural compound, which means that it is readily available and easy to obtain. It is also relatively stable and has a long shelf life. However, this compound can be difficult to work with due to its low solubility in water and some organic solvents. In addition, its potency can make it challenging to accurately dose in experiments.
Direcciones Futuras
There are several potential future directions for research on 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane. One area of interest is in the development of new drugs based on this compound. Studies have shown that this compound has potential applications in the treatment of cancer, infectious diseases, and other conditions. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Another area of interest is in the development of new agricultural products based on this compound. Its antifungal and insecticidal properties make it a promising candidate for use in crop protection. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other fields of scientific research.
Métodos De Síntesis
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1,1,4,8-tetramethyl-2,3,7-nonatriene, which is then coupled with 2,3-epoxy-1,4-butanediol to form this compound. The synthesis of this compound has been optimized and improved over the years, resulting in high yields and purity.
Aplicaciones Científicas De Investigación
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of agriculture, where it has been shown to have antifungal and insecticidal properties. This compound has also been studied for its potential use in the development of new drugs, particularly for the treatment of cancer and infectious diseases. In addition, this compound has been investigated for its potential use as a flavor and fragrance ingredient.
Propiedades
InChI |
InChI=1S/C19H32O2/c1-15(2)9-8-10-16(3)11-12-19(6,7)17-20-13-18(4,5)14-21-17/h9,12,17H,8,10,13-14H2,1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEUSIFBJPHRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C=CC(C)(C)C1OCC(CO1)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethyl-6-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5236961.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5236963.png)
![methyl 4-(3,4-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5236967.png)

![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)
![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)

![2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5237000.png)

![4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5237030.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5237037.png)
![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5237043.png)